

4-Carboxy-Pennsylvania Green: A Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: 4-Carboxy-pennsylvania green

Cat. No.: B2629065

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-Pennsylvania Green is a fluorinated xanthene dye that has emerged as a valuable tool in biological research and drug development. A hybrid of the well-known Oregon Green and Tokyo Green fluorophores, it combines favorable photophysical properties with enhanced hydrophobicity and cellular permeability. Its unique characteristics, particularly its low pKa and high photostability, make it an exceptional fluorescent probe for imaging acidic intracellular compartments and for the development of robust cell-based assays. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of **4-Carboxy-Pennsylvania Green**, complete with experimental protocols and graphical workflows to facilitate its use in a research setting.

Chemical Structure and Physicochemical Properties

4-Carboxy-Pennsylvania Green is a fluorescein derivative characterized by the presence of two fluorine atoms on the xanthene core and a carboxylated phenyl substituent. This carboxylation provides a convenient handle for conjugation to biomolecules.

Table 1: Physicochemical Properties of **4-Carboxy-Pennsylvania Green**

Property	Value	Reference
CAS Number	879288-14-9	N/A
Molecular Formula	C ₂₁ H ₁₂ F ₂ O ₅	N/A
Molecular Weight	382.32 g/mol	N/A
pKa	4.8	[1]

Photophysical Properties

The fluorine substituents on the xanthene ring are critical to the advantageous spectral properties of **4-Carboxy-Pennsylvania Green**, most notably its reduced pH sensitivity compared to fluorescein. The dye exhibits bright green fluorescence that is maintained even in acidic environments, a significant advantage for studying cellular processes within organelles such as endosomes and lysosomes.

Table 2: Photophysical Properties of **4-Carboxy-Pennsylvania Green** Methyl Ester

Property	Value	Conditions	Reference
Absorption Maximum (λ _{abs})	~490 nm	pH > 6	[1]
Emission Maximum (λ _{em})	~515-525 nm	pH > 6	[2]
Molar Extinction Coefficient (ε)	~80,000 M ⁻¹ cm ⁻¹	pH > 8 (estimated based on fluorescein)	[2]
Fluorescence Quantum Yield (Φ)	0.91	pH 9.0	[1]
0.68	pH 5.0	[1]	
Photostability Half-life	49 minutes	N/A (for a Pennsylvania Green-derived probe)	N/A

Synthesis and Bioconjugation

A scalable synthetic route to **4-Carboxy-Pennsylvania Green** methyl ester has been developed, making this versatile fluorophore more accessible for research purposes.[2] The carboxylic acid moiety can be readily activated, most commonly as an N-hydroxysuccinimidyl (NHS) ester, for covalent labeling of amine-containing molecules such as proteins, peptides, and modified oligonucleotides.

Experimental Protocol: Synthesis of 4-Carboxy-Pennsylvania Green N-hydroxysuccinimidyl (NHS) Ester

This protocol is adapted from established methods for the synthesis of NHS esters from carboxylic acids.[3]

Materials:

- **4-Carboxy-Pennsylvania Green**
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dichloromethane (CH₂Cl₂)
- Methanol (MeOH)
- Silica gel for flash column chromatography

Procedure:

- Dissolve **4-Carboxy-Pennsylvania Green** (1 equivalent) in anhydrous THF.
- Add N-hydroxysuccinimide (2 equivalents) to the solution and stir until dissolved.
- Add DCC (1.15 equivalents) to the reaction mixture.

- Stir the reaction at room temperature for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mobile phase of 1:9 MeOH/CH₂Cl₂.
- Collect the fractions containing the desired product and evaporate the solvent to yield the **4-Carboxy-Pennsylvania Green NHS ester** as a solid.

Applications in Cellular Imaging

The hydrophobicity and cell permeability of **4-Carboxy-Pennsylvania Green** derivatives make them excellent probes for intracellular labeling.[4] The low pKa of the fluorophore ensures bright fluorescence in acidic organelles, which is a significant advantage over traditional dyes like fluorescein that are quenched in such environments.

Experimental Protocol: General Protocol for Intracellular Labeling with 4-Carboxy-Pennsylvania Green Succinimidyl Ester

This protocol provides a general guideline for labeling the intracellular components of live cells. Optimal conditions, including dye concentration and incubation time, should be determined empirically for each cell type and experimental setup. This protocol is adapted from methods for labeling cells with carboxyfluorescein succinimidyl esters.[5]

Materials:

- Cells of interest cultured on coverslips or in appropriate imaging plates
- **4-Carboxy-Pennsylvania Green NHS ester**

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Complete cell culture medium
- Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

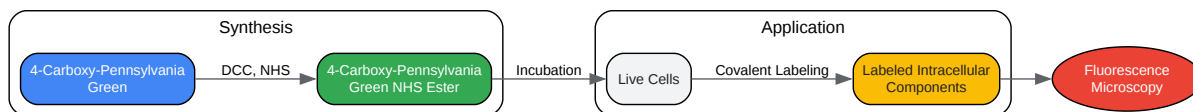
Procedure:

- Prepare a 10 mM stock solution of **4-Carboxy-Pennsylvania Green** NHS ester in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light and moisture.
- Prepare a working labeling solution. Dilute the stock solution in PBS or HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined through titration.
- Prepare the cells. Wash the cultured cells once with warm PBS or HBSS.
- Label the cells. Remove the wash buffer and add the labeling solution to the cells. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- Wash the cells. Remove the labeling solution and wash the cells three times with complete cell culture medium to remove any unbound dye.
- Incubate. After the final wash, add fresh complete culture medium and incubate the cells for at least 30 minutes to allow for the hydrolysis of any remaining unreacted dye.
- Image the cells. The cells can now be imaged using a fluorescence microscope with standard fluorescein filter sets.

Graphical Representations

Synthesis and Labeling Workflow

The following diagram illustrates the overall workflow from the synthesis of the amine-reactive form of **4-Carboxy-Pennsylvania Green** to its application in cellular labeling.

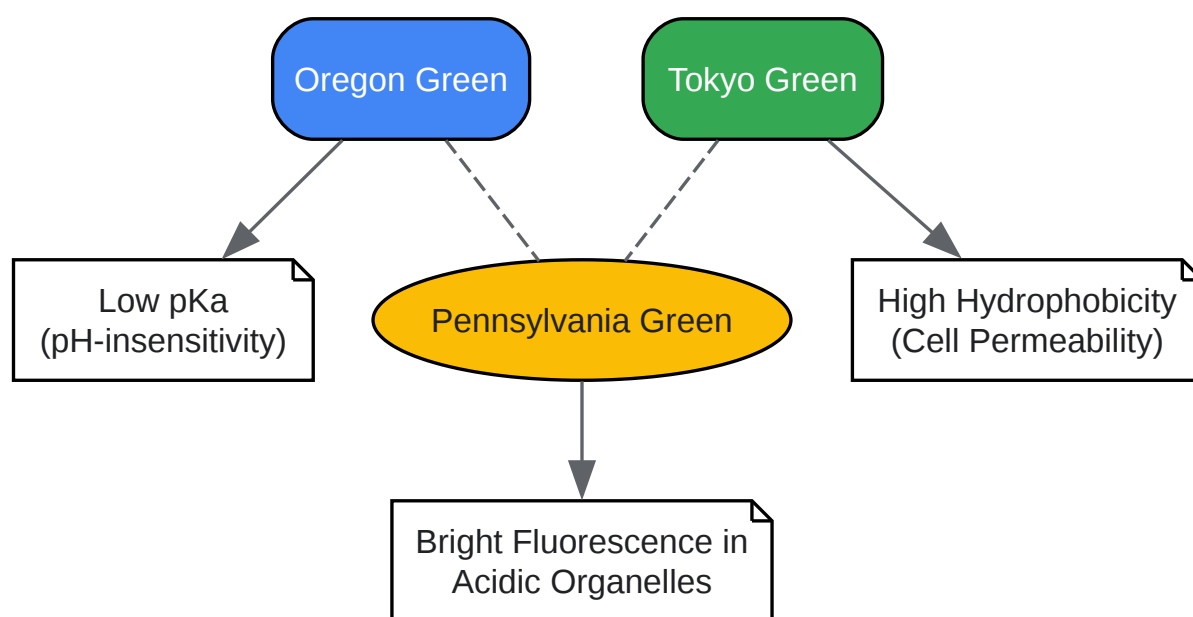


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Caption: Workflow for the synthesis of **4-Carboxy-Pennsylvania Green** NHS ester and its use in cellular labeling.

Logical Relationship of Pennsylvania Green to Related Fluorophores

The following diagram illustrates the conceptual relationship of Pennsylvania Green to its parent fluorophores, highlighting the combination of their key properties.



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Caption: Conceptual relationship of Pennsylvania Green to Oregon Green and Tokyo Green.

Conclusion

4-Carboxy-Pennsylvania Green represents a significant advancement in the field of fluorescent probes. Its combination of hydrophobicity, photostability, and bright, pH-insensitive fluorescence makes it a superior choice for a variety of applications in cell biology and drug discovery. The straightforward synthesis of its amine-reactive derivatives further enhances its utility, allowing for the robust labeling of a wide range of biomolecules. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to effectively integrate **4-Carboxy-Pennsylvania Green** into their experimental workflows.

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